6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane
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Overview
Description
6-Cyclopropyl-1-oxa-6-azaspiro[24]heptane is a spiro compound characterized by a unique bicyclic structure that includes a cyclopropyl group, an oxygen atom, and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl ketone with an aziridine in the presence of a base, leading to the formation of the spiro compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery programs, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-1-oxa-6-azaspiro[3.3]heptane: Similar in structure but with a different ring size, leading to distinct chemical and biological properties.
2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with a different arrangement of atoms, used in similar applications but with unique reactivity.
Uniqueness
6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-cyclopropyl-1-oxa-6-azaspiro[2.4]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-7(1)9-4-3-8(5-9)6-10-8/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLJETRNOUZUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC3(C2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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